molecular formula C46H90N18O10 B12538300 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine CAS No. 727381-32-0

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine

Cat. No.: B12538300
CAS No.: 727381-32-0
M. Wt: 1055.3 g/mol
InChI Key: QAVVJHVIEQZIBX-DSSWNZNCSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine is a complex peptide compound This compound is characterized by the presence of multiple diaminomethylidene groups attached to L-ornithyl residues, along with other amino acids such as leucine, lysine, threonine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The diaminomethylidene groups are introduced through specific reagents and conditions. The synthesis may involve:

    Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: Employing coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.

    Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diaminomethylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~).

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction could result in reduced forms of the diaminomethylidene groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and interactions.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a crucial role in binding to enzymes or receptors, modulating their activity. The peptide backbone allows for interactions with various biomolecules, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups

Properties

CAS No.

727381-32-0

Molecular Formula

C46H90N18O10

Molecular Weight

1055.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H90N18O10/c1-24(2)21-32(61-38(68)30(15-11-19-56-45(51)52)58-36(66)28(48)13-10-18-55-44(49)50)40(70)60-31(16-12-20-57-46(53)54)37(67)59-29(14-8-9-17-47)39(69)64-35(27(7)65)42(72)62-33(22-25(3)4)41(71)63-34(43(73)74)23-26(5)6/h24-35,65H,8-23,47-48H2,1-7H3,(H,58,66)(H,59,67)(H,60,70)(H,61,68)(H,62,72)(H,63,71)(H,64,69)(H,73,74)(H4,49,50,55)(H4,51,52,56)(H4,53,54,57)/t27-,28+,29+,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

QAVVJHVIEQZIBX-DSSWNZNCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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